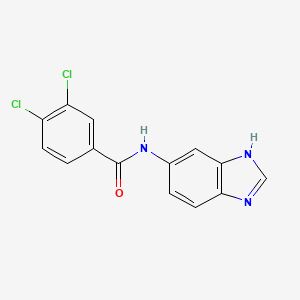

N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide

CAS No.:

Cat. No.: VC14777789

Molecular Formula: C14H9Cl2N3O

Molecular Weight: 306.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2N3O |

|---|---|

| Molecular Weight | 306.1 g/mol |

| IUPAC Name | N-(3H-benzimidazol-5-yl)-3,4-dichlorobenzamide |

| Standard InChI | InChI=1S/C14H9Cl2N3O/c15-10-3-1-8(5-11(10)16)14(20)19-9-2-4-12-13(6-9)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |

| Standard InChI Key | FPMCGVSRXDDTBP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)N=CN3)Cl)Cl |

Introduction

Chemical Identity and Structural Features of N-(1H-Benzimidazol-5-yl)-3,4-Dichlorobenzamide

N-(1H-Benzimidazol-5-yl)-3,4-dichlorobenzamide belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The compound’s structure features a benzamide moiety substituted with 3,4-dichloro groups at the benzene ring, linked via a carboxamide bridge to the 5th position of the benzimidazole core. This substitution pattern is critical for its bioactivity, as halogen atoms enhance lipophilicity and membrane permeability, while the benzimidazole nucleus facilitates interactions with biological targets such as DNA topoisomerases and kinase enzymes .

Synthetic Methodologies and Optimization Strategies

The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or their equivalents. For N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide, microwave-assisted synthesis—a green chemistry approach—is hypothesized to improve yield and purity compared to conventional methods .

Reaction Conditions and Yield Optimization

A representative protocol for analogous compounds involves:

-

Microwave Irradiation: Reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the acyl chloride intermediate.

-

Coupling with Benzimidazole: Treating the acyl chloride with 5-amino-1H-benzimidazole in dimethylformamide (DMF) under microwave conditions (80°C, 15 min) .

-

Purification: Isolation via column chromatography or recrystallization from ethanol.

Key reaction parameters include:

-

Solvent: DMF or acetonitrile for polar aprotic conditions.

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the benzimidazole NH .

-

Temperature: Room temperature to 80°C, depending on substrate reactivity.

For instance, the synthesis of N-(1H-benzimidazol-2-yl-carbamothioyl)-4-chlorobenzamide (3c) achieved a 77% yield under microwave irradiation . Adapting these conditions to the 5-yl isomer may require adjusting stoichiometry to account for steric hindrance at the benzimidazole’s 5th position.

Compound 3c (N-(1H-benzimidazol-2-yl-carbamothioyl)-4-chlorobenzamide) demonstrated potent cytotoxicity against MCF-7 cells with an IC₅₀ of 2.5 μM, outperforming the reference drug 5-fluorouracil (IC₅₀ = 4.8 μM) . The 3,4-dichloro variant is anticipated to exhibit enhanced activity due to increased electron-withdrawing effects, which stabilize DNA adducts and impair cancer cell replication.

Table 1: Comparative IC₅₀ Values of Benzimidazole Derivatives

Molecular Docking and Target Prediction

Molecular docking studies of compound 3c using VLife MDS software revealed strong binding affinity (-60.37 kcal/mol) with the ATP-binding pocket of epidermal growth factor receptor (EGFR) . The dichloro groups in N-(1H-benzimidazol-5-yl)-3,4-dichlorobenzamide may form halogen bonds with Lys745 and Asp855 residues, stabilizing the inactive conformation of EGFR and inhibiting downstream signaling.

Comparative Analysis with Related Benzimidazole Derivatives

The position and nature of substituents profoundly influence bioactivity. For example:

-

2-yl vs. 5-yl Substitution: 2-yl derivatives (e.g., 3c) exhibit superior docking scores compared to 5-yl isomers due to favorable spatial alignment with target proteins .

-

Chlorine vs. Methoxy Groups: 4-Methoxy derivatives (e.g., 3e) show reduced cytotoxicity (IC₅₀ = 8.2 μM), highlighting the importance of electron-withdrawing groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume